拉扎贝米德

描述

科学研究应用

化学: 用作模型化合物来研究 MAO-B 抑制和酶动力学。

生物学: 研究其对多巴胺代谢和神经保护的影响。

医学: 探索其作为帕金森病和其他神经退行性疾病的潜在治疗方法。

工业: 用于开发前药和其他药物制剂

作用机制

拉扎贝胺通过选择性抑制单胺氧化酶B (MAO-B) 发挥作用,MAO-B 是一种负责分解大脑中多巴胺的酶 . 通过抑制 MAO-B,拉扎贝胺可以提高多巴胺水平,这有助于缓解帕金森病的症状。 这种抑制是可逆的,这意味着在停药后酶活性会恢复到基线水平 .

生化分析

Biochemical Properties

Lazabemide interacts with the enzyme monoamine oxidase B (MAO-B). It acts as an inhibitor, slowing the depletion of dopamine stores in conditions like Parkinson’s disease and elevating dopamine levels produced by exogenously administered L-dopa . The interaction between Lazabemide and MAO-B is anticipated to protect L-dopa against peripheral decarboxylation and possibly also enhance the membrane permeability of the prodrug .

Cellular Effects

Lazabemide has been shown to have effects on various types of cells. For instance, it modestly decreases cell viability at high concentrations (100 μM) while enhancing IL-6 production in unstimulated Rheumatoid Arthritis Synovial Fibroblasts (RASFs) and decreasing IL-6 in TNF stimulated cells .

Molecular Mechanism

Lazabemide exerts its effects at the molecular level primarily through its inhibition of the MAO-B enzyme. This inhibition is reversible and results in the slowing of dopamine depletion in conditions like Parkinson’s disease . Lazabemide is linked at the carboxylate with the primary aminyl functional group of L-dopa via an amide, a strategy which is anticipated to protect L-dopa against peripheral decarboxylation .

Temporal Effects in Laboratory Settings

In laboratory settings, Lazabemide has been shown to have temporal effects. For instance, it has been observed that Lazabemide causes a rapid and reversible inhibition of MAO-B activity in platelets . The duration of complete inhibition was dose-dependent and ranged from 16 h with 100 mg to 36 h with 350 mg .

Metabolic Pathways

Lazabemide is involved in the metabolic pathways related to the monoamine oxidase (MAO) system. It acts as an inhibitor of the MAO-B enzyme, affecting the metabolism of dopamine .

准备方法

合成路线和反应条件

拉扎贝胺可以通过多步合成过程合成。 一种常用的方法是将 5-氯吡啶-2-羧酸与 N-(2-氨基乙基)氨基甲酸叔丁酯在四氢呋喃 (THF) 中回流条件下,在羰基二咪唑 (CDI) 的存在下反应 . 然后用三氟乙酸在二氯甲烷中水解所得化合物,然后用乙醇盐酸处理得到拉扎贝胺盐酸盐 .

工业生产方法

拉扎贝胺的工业生产涉及类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及额外的纯化步骤,例如重结晶和色谱法,以确保最终产品符合药物标准 .

化学反应分析

反应类型

拉扎贝胺经历了几种类型的化学反应,包括:

氧化: 拉扎贝胺可以被氧化形成各种代谢物。

还原: 还原反应可以改变拉扎贝胺中的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可以产生羟基化代谢物,而取代反应可以产生具有修饰的官能团的各种衍生物 .

相似化合物的比较

拉扎贝胺与其他 MAO-B 抑制剂(如司来吉兰、雷沙吉兰和沙芬酰胺)进行比较 . 司来吉兰和雷沙吉兰是不可逆抑制剂,而拉扎贝胺和沙芬酰胺是可逆抑制剂。 拉扎贝胺的可逆抑制和对 MAO-B 的高选择性使其在这些化合物中独一无二 .

类似化合物列表

- 司来吉兰

- 雷沙吉兰

- 沙芬酰胺

- 托洛沙酮

- 克洛吉林

- 帕吉林

属性

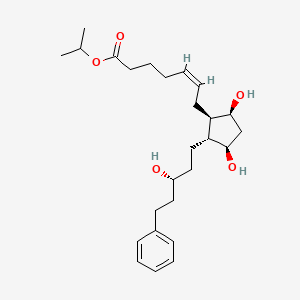

IUPAC Name |

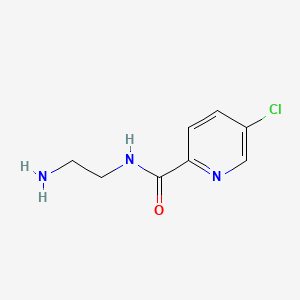

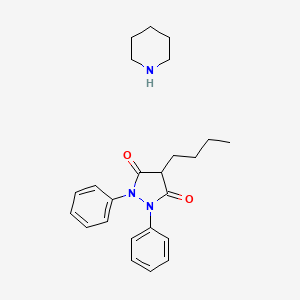

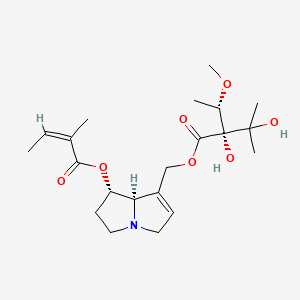

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXRLKWWVNUZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048294 | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-84-8 | |

| Record name | Lazabemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lazabemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lazabemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAZABEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lazabemide interact with its target, MAO-B?

A1: Lazabemide acts as a competitive and reversible inhibitor of MAO-B. [, , , , , ] It binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters like dopamine. [, , , , ]

Q2: What are the downstream effects of MAO-B inhibition by Lazabemide?

A2: Inhibiting MAO-B with Lazabemide leads to increased levels of dopamine in the brain. [, , , ] This is particularly relevant in the context of Parkinson's disease, where dopamine deficiency contributes to motor symptoms. [, , , ]

Q3: What is the molecular formula and weight of Lazabemide?

A3: Lazabemide has the molecular formula C17H21ClN4O2 and a molecular weight of 348.84 g/mol. [, ]

Q4: Is there any spectroscopic data available for Lazabemide?

A4: While specific spectroscopic data is not extensively discussed in the provided research, Lazabemide's structural characterization likely involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, ]

Q5: Does Lazabemide possess any inherent catalytic properties?

A5: Lazabemide itself does not exhibit catalytic properties. Its primary function is to inhibit the catalytic activity of MAO-B. [, , , ]

Q6: What are the primary applications of Lazabemide based on its MAO-B inhibitory activity?

A6: Lazabemide's primary application has been explored in the context of treating Parkinson's disease, aiming to alleviate motor symptoms by increasing dopamine levels. [, , , ] Additionally, its potential as a smoking cessation aid has been investigated. []

Q7: Have computational methods been employed in Lazabemide research?

A7: Yes, molecular docking simulations have been utilized to understand how Lazabemide interacts with the active site of MAO-B. [, , ] These simulations provide insights into the binding mode and potential structural modifications for enhanced activity.

Q8: How do structural modifications of Lazabemide influence its activity and selectivity?

A8: Research indicates that specific structural features are crucial for Lazabemide's MAO-B inhibitory activity and selectivity. [, , , , ] For instance, the presence of a substituted 4-(arylmethoxy)phenyl group significantly impacts its potency and selectivity towards MAO-B. []

Q9: What is known about the pharmacokinetic profile of Lazabemide?

A9: Studies show that Lazabemide is rapidly absorbed and eliminated, with a half-life of approximately 8-9 hours. [] It undergoes both linear and non-linear elimination pathways, and steady-state plasma concentrations are typically achieved after three days of twice-daily dosing. [, ]

Q10: How does the pharmacodynamic profile of Lazabemide correlate with its pharmacokinetics?

A10: Lazabemide's rapid onset and reversible inhibition of MAO-B aligns with its pharmacokinetic properties. [, ] The twice-daily dosing regimen aims to maintain continuous enzyme inhibition throughout the day, compensating for its relatively short half-life. []

Q11: What in vitro models have been used to study Lazabemide's activity?

A11: In vitro studies have utilized enzyme assays with rat brain homogenates and recombinant human MAO isoforms to assess Lazabemide's inhibitory potency and selectivity. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

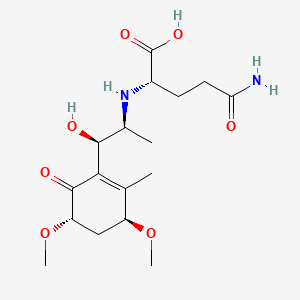

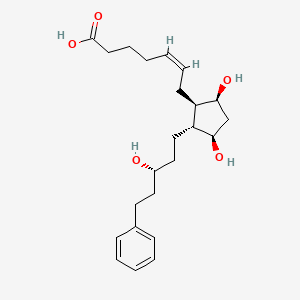

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)